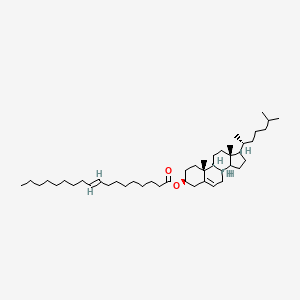
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)iron(II) hexafluorophosphate is a chemical compound with the empirical formula C36H24F12FeN6P2 . It has a molecular weight of 886.39 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It consists of an iron (Fe) atom surrounded by three 1,10-phenanthroline molecules . The hexafluorophosphate ions are likely acting as counterions to balance the charge of the complex .Chemical Reactions Analysis
The electrochemistry of the redox couple Tris(1,10-phenanthroline)iron(II) inside a hydrogel matrix has been studied . The cyclic voltammogram of the hydrogel loaded with the complex suggests an electrochemical-chemical mechanism .Properties
| 17112-07-1 | |
Molecular Formula |
C36H24F12FeN6P2 |
Molecular Weight |
886.39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)

